
Phenyl 6-(2,2-dimethyl-1,3-dioxolan-4-yl)pyridin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 6-(2,2-dimethyl-1,3-dioxolan-4-yl)pyridin-3-ylcarbamate is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a dioxolane ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 6-(2,2-dimethyl-1,3-dioxolan-4-yl)pyridin-3-ylcarbamate typically involves multi-step organic reactions. One common method includes the formation of the dioxolane ring through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The pyridine ring can be introduced through nucleophilic substitution reactions, and the final carbamate linkage is formed by reacting the intermediate with phenyl isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Phenyl 6-(2,2-dimethyl-1,3-dioxolan-4-yl)pyridin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Phenyl 6-(2,2-dimethyl-1,3-dioxolan-4-yl)pyridin-3-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl 6-(2,2-dimethyl-1,3-dioxolan-4-yl)pyridin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,3-Dioxolane-4-methanol, 2,2-dimethyl-: A related compound with a similar dioxolane ring structure.
Phenyl carbamates: Compounds with similar phenyl and carbamate functional groups.
Uniqueness: Phenyl 6-(2,2-dimethyl-1,3-dioxolan-4-yl)pyridin-3-ylcarbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structural complexity allows for diverse applications and interactions that are not typically observed in simpler compounds.
Properties
Molecular Formula |
C17H18N2O4 |
|---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
phenyl N-[6-(2,2-dimethyl-1,3-dioxolan-4-yl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C17H18N2O4/c1-17(2)21-11-15(23-17)14-9-8-12(10-18-14)19-16(20)22-13-6-4-3-5-7-13/h3-10,15H,11H2,1-2H3,(H,19,20) |
InChI Key |
BDLBVQQPMSWJJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C2=NC=C(C=C2)NC(=O)OC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


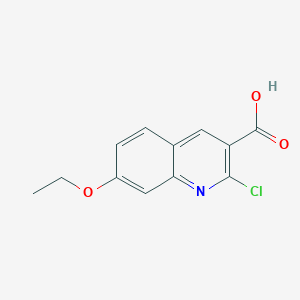
![1H-Imidazol-4,5-d2-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-4,5-d2-N-nitro-; Imidacloprid D4 (imidazolidin-4,4,5,5 D4); Imidacloprid-d4](/img/structure/B13865667.png)
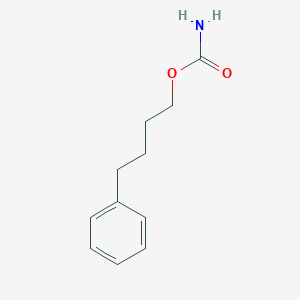

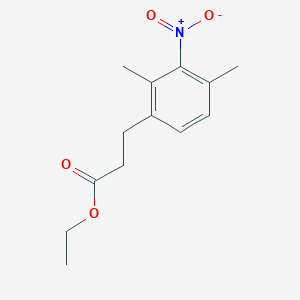
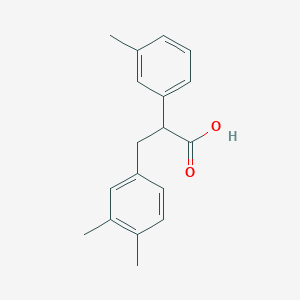
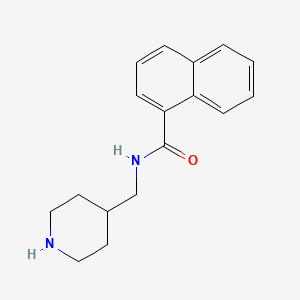
![1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one](/img/structure/B13865737.png)
![4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline](/img/structure/B13865748.png)
![Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B13865754.png)

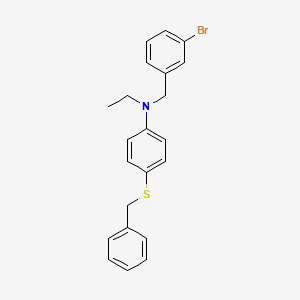

![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)
